2-Acetyl-5-methylfuran

Beschreibung

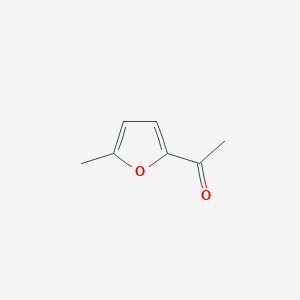

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-methylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJLCGVTHRGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152409 | |

| Record name | 5-Methyl-2-furylmethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to almost yellow orange liquid; Strong, nutty, hay-coumarin odor | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 101.00 °C. @ 25.00 mm Hg | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; Soluble in corn oil, Soluble (in ethanol) | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.074 | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1495/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-79-9 | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furylmethylketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-furylmethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-2-furyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY49408H2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-5-methylfuran: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran (CAS No: 1193-79-9) is a heterocyclic organic compound recognized for its characteristic nutty, sweet, and hay-like aroma.[1][2] This furan (B31954) derivative is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and characterization, and a discussion of its applications. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

2-Acetyl-5-methylfuran is a furan ring substituted with an acetyl group at the second position and a methyl group at the fifth position.[1] Its structure has been elucidated and confirmed through various spectroscopic methods.

| Identifier | Value |

| IUPAC Name | 1-(5-methylfuran-2-yl)ethanone[1] |

| CAS Number | 1193-79-9 |

| Molecular Formula | C₇H₈O₂[3] |

| Molecular Weight | 124.14 g/mol [3] |

| SMILES | CC1=CC=C(O1)C(=O)C[1] |

| InChI | InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1] |

| InChIKey | KEFJLCGVTHRGAH-UHFFFAOYSA-N[1] |

Physicochemical Properties

A compilation of the key physical and chemical properties of 2-Acetyl-5-methylfuran is provided below. These properties are crucial for its handling, application, and in the design of synthetic routes.

| Property | Value |

| Appearance | Clear to yellow-orange liquid[1] |

| Odor | Strong, nutty, hay-coumarin like[1][4] |

| Boiling Point | 100-101 °C at 25 mmHg[1] |

| Density | 1.066 g/mL at 25 °C[1] |

| Refractive Index | 1.511-1.517 at 20 °C[1] |

| Flash Point | 80 °C (176 °F) - closed cup[3] |

| Solubility | Slightly soluble in water; soluble in alcohol[1] |

| Vapor Density | >1 (vs air) |

Spectroscopic Data

The structural identity of 2-Acetyl-5-methylfuran is confirmed by a range of spectroscopic techniques. Below is a summary of characteristic spectral data.

| Spectroscopic Data | Description |

| ¹H NMR (Proton NMR) | In CDCl₃, characteristic signals are observed for the methyl protons of the acetyl group, the methyl protons on the furan ring, and the two protons of the furan ring.[1] |

| ¹³C NMR (Carbon NMR) | The spectrum displays distinct peaks corresponding to the carbonyl carbon, the carbons of the furan ring, and the two methyl carbons.[2] |

| IR (Infrared) Spectroscopy | The IR spectrum shows a strong absorption band for the C=O stretching of the ketone group, along with characteristic peaks for the furan ring vibrations.[1] |

| MS (Mass Spectrometry) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2] |

Synthesis of 2-Acetyl-5-methylfuran

The most common and efficient method for the synthesis of 2-Acetyl-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Acetyl-5-methylfuran.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established literature procedures for the acylation of 2-methylfuran.[1]

Materials:

-

2-Methylfuran (0.5 moles)

-

Acetic anhydride (1 mole)

-

Zinc chloride (ZnCl₂) (0.015 moles), anhydrous

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Distillation apparatus

Procedure:

-

A mixture of acetic anhydride (1 mole) and 2-methylfuran (0.5 moles) is placed in a round-bottom flask and cooled to 0 °C in an ice bath with continuous stirring.[1]

-

Anhydrous zinc chloride (0.015 moles) is added portion-wise to the cooled mixture under vigorous stirring.[1]

-

After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and then heated to and maintained at 45 °C for 2.5 hours.[1]

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure (78-82 °C at 14 mbar) to yield pure 2-Acetyl-5-methylfuran.[1]

Spectroscopic Characterization Workflow

The following diagram outlines the typical workflow for the spectroscopic characterization of the synthesized 2-Acetyl-5-methylfuran.

Safety and Handling

2-Acetyl-5-methylfuran is classified as a combustible liquid and is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from heat and open flames.

Applications

Due to its pleasant aroma, 2-Acetyl-5-methylfuran is extensively used as a flavoring agent in a variety of food products, including baked goods, beverages, and confectionery.[2] It is also utilized as a fragrance component in perfumes and other scented products. In the realm of organic chemistry, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

2-Acetyl-5-methylfuran is a furan derivative of significant industrial importance. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a practical protocol for its synthesis via Friedel-Crafts acylation. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic data of 2-Acetyl-5-methylfuran (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 2-Acetyl-5-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-5-methylfuran (CAS No: 1193-79-9), a key furan (B31954) derivative. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for clarity.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Acetyl-5-methylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | Doublet | 1H | H3 (furan ring) |

| ~6.1 | Doublet | 1H | H4 (furan ring) |

| ~2.4 | Singlet | 3H | -COCH₃ (acetyl group) |

| ~2.3 | Singlet | 3H | -CH₃ (methyl group) |

¹³C NMR (Carbon-13) NMR Data

Low-temperature ¹³C NMR spectra have been used to study the conformational isomers of 2-Acetyl-5-methylfuran.[] The following are typical chemical shifts:

| Chemical Shift (δ) ppm | Assignment |

| ~186 | C=O (acetyl carbonyl) |

| ~158 | C5 (furan ring) |

| ~151 | C2 (furan ring) |

| ~118 | C3 (furan ring) |

| ~109 | C4 (furan ring) |

| ~25 | -COCH₃ (acetyl methyl) |

| ~13 | -CH₃ (methyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below was obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (furan ring) |

| ~2925 | Weak | C-H stretch (methyl groups) |

| ~1670 | Strong | C=O stretch (acetyl carbonyl) |

| ~1570 | Medium | C=C stretch (furan ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data corresponds to electron ionization (EI) mass spectrometry.[4][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 80 | [M - CH₃]⁺ |

| 81 | 20 | [M - COCH₃]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Acetyl-5-methylfuran.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker Avance series, operating at a field strength of 300 MHz or higher for protons.[2]

-

Sample Preparation : Approximately 5-10 mg of 2-Acetyl-5-methylfuran is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition for ¹H NMR :

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).[2]

-

Sample Preparation : A small drop of liquid 2-Acetyl-5-methylfuran is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

-

-

Data Processing : The final absorbance spectrum is generated by taking the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of 2-Acetyl-5-methylfuran is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Data Acquisition (GC-MS) :

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.[6]

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

Ionization : Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Processing : The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Acetyl-5-methylfuran.

References

The Natural Occurrence of 2-Acetyl-5-methylfuran in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylfuran is a heterocyclic organic compound that contributes to the characteristic aroma and flavor of a variety of thermally processed foods.[1] With its nutty, earthy, and slightly sweet aroma, it is a significant component of the flavor profile of roasted, baked, and cooked products. This technical guide provides a comprehensive overview of the natural occurrence of 2-Acetyl-5-methylfuran in food, its formation pathways, and detailed methodologies for its analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the study of Maillard reaction products and their implications.

Quantitative Occurrence of 2-Acetyl-5-methylfuran in Food

The concentration of 2-Acetyl-5-methylfuran can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present. The following table summarizes the quantitative data available in the scientific literature for the occurrence of this compound in various food products.

| Food Product | Concentration Range | Analytical Method | Reference |

| Roasted Coffee Beans (Brazilian) | 0.05 ± 0.01 % (relative peak area) | SPME/GC-MS | [2] |

| Roasted Coffee Beans (Ethiopian) | 0.06 ± 0.01 % (relative peak area) | SPME/GC-MS | [2] |

| Brewed Coffee | Not Detected - 99.05 µg/L | HS-SPME-GC-MS | [3] |

| Instant Coffee | 49.93 ± 0.77 to 2155.47 ± 42.39 ng/g | HS-SPME-GC-MS | [4] |

| Baked Goods (general) | Not specified in absolute terms | - | [1] |

| Cocoa Products | Not specified in absolute terms | - | [1] |

Formation Pathway of 2-Acetyl-5-methylfuran

2-Acetyl-5-methylfuran is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1] The key precursors are typically an amino acid, such as glycine, and a reducing sugar, like glucose.

The proposed pathway involves several key steps:

-

Condensation: The initial step is the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (in the case of an aldose) or a Heyns compound (in the case of a ketose).

-

Enolization and Dehydration: The Amadori/Heyns compound undergoes enolization and subsequent dehydration reactions, leading to the formation of various intermediates, including dicarbonyl compounds.

-

Strecker Degradation: The dicarbonyl intermediates can react with other amino acids in a process called Strecker degradation, which produces Strecker aldehydes and α-aminoketones.

-

Cyclization and Aromatization: Further reactions, including cyclization and aromatization of sugar fragments and intermediates, lead to the formation of the furan (B31954) ring.

-

Side-Chain Formation: The acetyl and methyl side chains are incorporated from the initial sugar and amino acid precursors. For instance, the acetyl group can originate from the C1-C2 fragment of the sugar, while the methyl group can be derived from the amino acid or another sugar fragment.

A simplified representation of this pathway is illustrated in the following diagram:

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-acetyl-5-methylfuran, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details established chemical synthesis routes, explores potential biocatalytic approaches, and presents quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development efforts.

Introduction

2-Acetyl-5-methylfuran, also known as 1-(5-methylfuran-2-yl)ethanone, is a furan (B31954) derivative characterized by an acetyl group at the 2-position and a methyl group at the 5-position. Its chemical structure makes it a versatile building block for the synthesis of more complex molecules. The primary route for its synthesis is the Friedel-Crafts acylation of 2-methylfuran. This guide will delve into the specifics of this reaction under various catalytic conditions.

Chemical Synthesis Pathways: Friedel-Crafts Acylation

The most prevalent method for synthesizing 2-acetyl-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the furan ring, predominantly at the 5-position due to the activating and directing effects of the methyl group. The general reaction is depicted below:

Molecular formula (C7H8O2) and weight of 2-Acetyl-5-methylfuran

An In-depth Guide to the Synthesis, Analysis, and Biological Significance of a Key Furan (B31954) Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran (C7H8O2) is a furan derivative with significant relevance in the flavor and fragrance industries. Beyond its sensory properties, its structural similarity to other furan compounds that exhibit toxicological and genotoxic effects necessitates a thorough understanding of its chemical and biological characteristics. This technical guide provides a comprehensive overview of 2-Acetyl-5-methylfuran, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic activation and potential genotoxicity. This document is intended to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Physicochemical Properties

2-Acetyl-5-methylfuran is a yellow-orange liquid with a distinct nutty and caramel-like aroma.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H8O2 | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| CAS Number | 1193-79-9 | [3] |

| Boiling Point | 100-101 °C at 25 mmHg | [2] |

| Density | 1.065-1.074 g/cm³ | [2] |

| Refractive Index | 1.511-1.517 | [2] |

| Solubility | Slightly soluble in water | [2] |

Synthesis of 2-Acetyl-5-methylfuran

The most common laboratory synthesis of 2-Acetyl-5-methylfuran is achieved through the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640), often using a Lewis acid catalyst such as zinc chloride or phosphoric acid.[4][5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established synthetic procedures.[4][5]

Materials:

-

2-Methylfuran

-

Acetic anhydride

-

Zinc chloride (anhydrous) or 85% Phosphoric acid

-

Chloroform

-

30% Sodium hydroxide (B78521) solution

-

Distilled water

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, add acetic anhydride and the catalyst (e.g., 1.2g of 85% phosphoric acid per 0.12 mol of acetic anhydride).[5]

-

Cool the mixture in an ice bath to 0-10 °C.

-

Slowly add 2-methylfuran dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 5 hours.[5]

-

Cool the reaction mixture to room temperature and add 200 mL of water. Stir for 30 minutes.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.[5]

-

Combine the organic layers and wash with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5.[5]

-

Wash the organic layer with distilled water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2-Acetyl-5-methylfuran.

Analytical Characterization

The identity and purity of synthesized 2-Acetyl-5-methylfuran can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural elucidation.

Sample Preparation:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected chemical shifts (δ) in ppm: The spectrum will show characteristic peaks for the methyl protons, the furan ring protons, and the acetyl group protons.[6]

Data Acquisition (¹³C NMR):

-

Acquire the spectrum on the same instrument.

-

Expected chemical shifts (δ) in ppm: The spectrum will show distinct signals for each carbon atom in the molecule.[]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the compound and confirm its molecular weight.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Protocol (adapted from[8]):

-

GC Column: HP-5MS (or equivalent)

-

Injection Mode: Split

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak will correspond to the molecular ion and fragmentation pattern of 2-Acetyl-5-methylfuran.[9][10]

Biological Significance and Potential Toxicity

2-Acetyl-5-methylfuran is used as a flavoring agent in food.[2] However, concerns about the safety of furan derivatives have been raised due to their potential for metabolic activation to reactive species that can cause toxicity and genotoxicity.[2]

Metabolic Activation Pathway

The toxicity of many furan compounds is linked to their metabolic activation by cytochrome P450 enzymes in the liver. For 2-methylfuran, a closely related compound, this activation leads to the formation of the reactive α,β-unsaturated dicarbonyl compound, 3-acetylacrolein (AcA).[11] This reactive metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and genotoxicity.[12]

Genotoxicity Assessment

The potential of 2-Acetyl-5-methylfuran to cause genetic damage can be evaluated using a battery of in vitro and in vivo genotoxicity assays. Protocols for related furan compounds are well-established.

Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis) (adapted from[13])

This assay detects DNA strand breaks in individual cells.

Materials:

-

Test cells (e.g., isolated splenocytes or hepatocytes)

-

Low melting point agarose (B213101) (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (high salt, EDTA, Triton X-100)

-

Alkaline electrophoresis buffer (NaOH, EDTA)

-

Neutralization buffer (Tris-HCl)

-

DNA stain (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

Procedure:

-

Expose the cells to various concentrations of 2-Acetyl-5-methylfuran for a defined period.

-

Embed the cells in LMA on a microscope slide pre-coated with NMA.

-

Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Experimental Protocol: In Vivo Micronucleus Assay (adapted from[14])

This assay detects chromosome damage in proliferating cells.

Materials:

-

Test animals (e.g., mice)

-

2-Acetyl-5-methylfuran formulation for oral gavage (e.g., in corn oil)

-

Mitogen (for ex vivo stimulation of splenocytes, e.g., concanavalin (B7782731) A)

-

Cytochalasin B (to block cytokinesis)

-

Cell culture medium and supplements

-

Microscope slides

-

Staining solution (e.g., Giemsa)

Procedure:

-

Administer 2-Acetyl-5-methylfuran to the animals daily for a specified duration (e.g., 4 weeks).

-

Isolate splenocytes from the treated and control animals.

-

Culture the splenocytes in the presence of a mitogen to stimulate cell division.

-

Add cytochalasin B to the cultures to arrest cells at the binucleated stage.

-

Harvest the cells, prepare slides, and stain.

-

Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei frequency in treated animals compared to controls indicates chromosomal damage.

Conclusion

2-Acetyl-5-methylfuran is a compound of interest due to its widespread use in the flavor industry and its potential toxicological implications as a furan derivative. This guide provides foundational knowledge and detailed experimental protocols to aid researchers in the synthesis, characterization, and biological evaluation of this molecule. Further investigation into its metabolic fate and genotoxic potential is crucial for a comprehensive risk assessment and to inform the development of safer alternatives.

References

- 1. 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical [chemicalbull.com]

- 2. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 4. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 10. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-5-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Acetyl-5-methylfuran, a significant heterocyclic compound. The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents relevant chemical and metabolic pathways through structured diagrams. This information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of 2-Acetyl-5-methylfuran are critical for its handling, purification, and application in various chemical syntheses. The boiling point is a key parameter for distillation-based purification, while density is important for mass-to-volume conversions and quality assessment.

Data Presentation

The quantitative physical data for 2-Acetyl-5-methylfuran are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 100-101 °C | at 25 mmHg |

| 71-72 °C | at 8.00 mmHg | |

| Density | 1.066 g/mL | at 25 °C |

| 1.059-1.067 g/cm³ | at 25 °C | |

| 1.066-1.072 g/cm³ | at 20 °C |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the boiling point and density of liquid compounds such as 2-Acetyl-5-methylfuran.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or silicone oil

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of 2-Acetyl-5-methylfuran to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a small flame or a hot plate.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[3]

Apparatus:

-

Pycnometer (e.g., Gay-Lussac type)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then acetone, and ensure it is completely dry.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the water reaches thermal equilibrium.

-

Adjust the volume of water to the calibration mark on the pycnometer, ensuring there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it again (m_pycnometer+water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Acetyl-5-methylfuran and bring it to the same temperature as the water in the water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the filled pycnometer (m_pycnometer+sample).

-

The density of the sample is calculated using the following formula:

ρ_sample = (m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer) * ρ_water

where ρ_water is the known density of water at the measurement temperature.

Visualizations

The following diagrams illustrate a typical synthesis workflow for 2-Acetyl-5-methylfuran and a relevant metabolic pathway for a closely related compound, 2-methylfuran (B129897).

Caption: Workflow for the synthesis of 2-Acetyl-5-methylfuran.

Caption: Metabolic activation of 2-methylfuran to 3-acetylacrolein.[4][5][6]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 2-Acetyl-5-methylfuran in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran is a key heterocyclic compound, a volatile organic compound that is formed during the Maillard reaction and plays a significant role in the flavor and aroma of a wide variety of cooked foods. This technical guide provides an in-depth exploration of the formation, chemical properties, and sensory characteristics of 2-Acetyl-5-methylfuran. It details its role as both a product and an intermediate in the complex network of Maillard reactions, presents quantitative data on its occurrence, outlines experimental protocols for its analysis, and discusses its toxicological profile. This document is intended to be a comprehensive resource for professionals in food science, flavor chemistry, and toxicology.

Introduction

The Maillard reaction, a non-enzymatic browning process, is one of the most important chemical reactions in food science. It is responsible for the development of desirable colors, flavors, and aromas in thermally processed foods. Among the myriad of compounds generated, furan (B31954) derivatives are of particular interest due to their significant contribution to the sensory profile of foods. 2-Acetyl-5-methylfuran, a member of this family, is characterized by its nutty, sweet, and caramel-like aroma and is found in a wide range of products including coffee, baked goods, and processed meats.[1] Understanding the mechanisms of its formation and its subsequent reactions is crucial for controlling and optimizing food quality, as well as for assessing its potential health implications.

Formation of 2-Acetyl-5-methylfuran in the Maillard Reaction

2-Acetyl-5-methylfuran is primarily formed during the intermediate and final stages of the Maillard reaction from the degradation of Amadori rearrangement products. The key precursors are hexoses, such as glucose, and amino acids. The formation pathways are complex and can proceed through several routes.

One of the major pathways involves the 1,2-enolization of the Amadori product, which leads to the formation of 3-deoxyhexosone. This intermediate then undergoes cyclization and dehydration to yield 2-acetyl-5-methylfuran. Another significant pathway involves the 2,3-enolization of the Amadori product, which forms a methyl-dicarbonyl intermediate that can also cyclize to the target compound. The specific amino acid involved can influence the reaction pathway; for instance, in the presence of glycine (B1666218), a C5 unit from glucose can combine with formaldehyde (B43269) derived from glycine to form 2-acetylfuran, a related compound, suggesting similar fragmentation-recombination pathways can lead to 2-acetyl-5-methylfuran with different precursors.[2]

Factors such as temperature, pH, water activity, and the type of reducing sugar and amino acid all play a critical role in the yield of 2-Acetyl-5-methylfuran.

Quantitative Data

The concentration of 2-Acetyl-5-methylfuran in food products varies significantly depending on the food matrix, processing conditions, and storage. While specific quantitative data for 2-Acetyl-5-methylfuran is dispersed across numerous studies, the following table summarizes typical concentration ranges found in various food categories, along with its sensory threshold.

| Parameter | Value | Food Matrix / Medium | Reference(s) |

| Concentration Range | 1.23 - 179 ppb (for total furans) | Canned fish, meat, soy sauce | [3] |

| up to 40,000 µg/kg (for sum of furans) | Roasted Coffee | [4] | |

| Odor Threshold | Not explicitly found, but described as having a strong odor | - | [5][] |

| Flavor Threshold | Not explicitly found, but used in various flavor formulations | Water, Beer (for 2-acetylfuran) | [7][8] |

| FEMA GRAS Number | 3609 | Flavoring Agent | [9] |

| JECFA Number | 1504 | Flavoring Agent | [9] |

Note: Quantitative data for 2-Acetyl-5-methylfuran is often reported as part of the total furan or methylfuran content. The values for total furans provide an indication of the potential presence of 2-Acetyl-5-methylfuran.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like 2-Acetyl-5-methylfuran in complex food matrices requires sensitive and selective analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Protocol

-

Sample Preparation: A known amount of the homogenized food sample (typically 1-5 g) is placed in a headspace vial. For solid samples, a saturated sodium chloride solution is often added to improve the release of volatile compounds. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Headspace Extraction (SPME): The vial is incubated at a controlled temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber (e.g., Carboxen/PDMS) is then exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

Gas Chromatography (GC): The SPME fiber is transferred to the GC injector, where the adsorbed compounds are thermally desorbed onto the analytical column (e.g., a non-polar or medium-polarity column like HP-5MS). The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, providing a unique mass spectrum for each compound that allows for its identification and quantification.

Role as an Intermediate in the Maillard Reaction

Beyond its role as a flavor compound, 2-Acetyl-5-methylfuran can act as an intermediate in the later stages of the Maillard reaction, contributing to the formation of high molecular weight, colored compounds known as melanoidins. The reactive acetyl group and the furan ring make it susceptible to further reactions.

2-Acetyl-5-methylfuran can participate in aldol-type condensation reactions and Michael additions with other reactive carbonyl compounds and amino compounds.[10] These reactions lead to the polymerization and incorporation of the furan moiety into the complex melanoidin structure, contributing to the brown color and roasted flavors of many foods.

Toxicological Aspects and Cellular Effects

The safety of furan and its derivatives, including 2-Acetyl-5-methylfuran, has been a subject of evaluation by regulatory bodies. While 2-Acetyl-5-methylfuran is generally recognized as safe (GRAS) for use as a flavoring agent at current intake levels, concerns have been raised about the potential toxicity of the furan class of compounds.[9]

In vivo, 2-methylfuran, a related compound, is metabolized by cytochrome P450 enzymes to a reactive intermediate, 3-acetylacrolein. This α,β-unsaturated dicarbonyl compound can form adducts with cellular macromolecules, including proteins and DNA, which is a potential mechanism of toxicity.[11] While specific studies on the cellular signaling pathways directly affected by 2-Acetyl-5-methylfuran are limited, research on furan derivatives suggests they can modulate inflammatory responses through pathways such as the mitogen-activated protein kinase (MAPK) pathway.[12] However, the primary focus of research on 2-Acetyl-5-methylfuran remains on its role in flavor chemistry rather than as a signaling molecule. Further research is needed to fully elucidate the toxicological profile of 2-Acetyl-5-methylfuran and its metabolites.

Conclusion

2-Acetyl-5-methylfuran is a multifaceted compound that is integral to the chemistry of the Maillard reaction. Its formation contributes significantly to the desirable sensory characteristics of many cooked foods. As an intermediate, it also participates in the complex polymerization reactions that lead to the formation of melanoidins. While it is a widely used and important flavor compound, ongoing research into the toxicological properties of furan derivatives underscores the need for a thorough understanding of its formation and fate in food systems. This guide provides a foundational overview for researchers and professionals working to enhance food quality and ensure consumer safety.

References

- 1. 2-Acetyl-5-methyl furan [tzrunlong.com]

- 2. researchgate.net [researchgate.net]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. maxapress.com [maxapress.com]

- 5. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 7. 2-acetyl furan, 1192-62-7 [thegoodscentscompany.com]

- 8. 2-acetyl furan, 1192-62-7 [perflavory.com]

- 9. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Acetyl-5-methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran is a furan (B31954) derivative used as a flavoring agent in food. This technical guide provides a comprehensive overview of its toxicological data, with a focus on quantitative endpoints, experimental methodologies, and metabolic pathways. Due to toxicological concerns, particularly the potential for genotoxicity, regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have highlighted the need for further investigation into its safety profile. This document synthesizes available data to inform researchers and professionals in the fields of toxicology and drug development.

Introduction

2-Acetyl-5-methylfuran (CAS No. 1193-79-9) is a flavoring substance found in some thermally processed foods and is also added to impart a nutty, caramel-like flavor. As a member of the furan chemical class, its safety has been scrutinized due to the known carcinogenicity of furan, which is believed to be mediated by a reactive metabolite.[1] This guide aims to consolidate the existing toxicological information on 2-Acetyl-5-methylfuran to facilitate further research and safety assessment.

Quantitative Toxicological Data

Table 1: Acute Oral Toxicity of 2-Acetyl-5-methylfuran

| Species | Route of Administration | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 438 mg/kg | --INVALID-LINK--[2] |

Table 2: Genotoxicity Data for 2-Acetyl-5-methylfuran and Related Compounds

| Compound | Assay | System | Metabolic Activation | Result | Reference |

| 2-Acetyl-5-methylfuran | Data not available | ||||

| 2-Methylfuran (B129897) | Ames Test | Salmonella typhimurium | With and without S9 | Negative | [3] |

| 2-Methylfuran | In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [3] |

| 2-Methylfuran | In vivo Comet Assay | Rat peripheral blood | N/A | Positive at high dose | [3] |

| Furan Derivatives (group) | Various in vitro tests | Positive genotoxicity data | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 2-Acetyl-5-methylfuran are not extensively published. However, based on standard methodologies and data from related compounds, representative protocols are described below.

Acute Oral Toxicity (LD50) - Representative Protocol

This protocol is based on general guidelines for acute oral toxicity testing in rodents.

-

Test Species: Mice (e.g., Swiss albino).

-

Administration: A single dose of 2-Acetyl-5-methylfuran is administered by oral gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the animals.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for a period of 14 days.

-

Data Collection: Body weight, food and water consumption, and any signs of toxicity are recorded. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 is calculated using a recognized statistical method.

In Vitro Genotoxicity: Ames Test - Representative Protocol

This protocol describes a bacterial reverse mutation assay to assess the potential of 2-Acetyl-5-methylfuran to induce gene mutations.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal glucose agar (B569324) plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Genotoxicity: Micronucleus Assay - Representative Protocol

This protocol is for an in vitro mammalian cell micronucleus test to detect chromosomal damage.

-

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).

-

Treatment: Cells are exposed to various concentrations of 2-Acetyl-5-methylfuran, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.

Metabolic Pathway and Bioactivation

The toxicity of many furan derivatives is linked to their metabolic activation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][5] While the specific metabolism of 2-Acetyl-5-methylfuran has not been fully elucidated, it is predicted to follow a similar pathway to furan and 2-methylfuran. This involves the oxidation of the furan ring to form a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of 2-Acetyl-5-methylfuran, this would likely be 3-acetyl-5-methyl-2-ene-1,4-dione. This reactive metabolite can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.

References

- 1. WHO | JECFA [apps.who.int]

- 2. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Acetyl-5-methylfuran

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetyl-5-methylfuran

Introduction

2-Acetyl-5-methylfuran is an organic compound with the chemical formula C7H8O2.[1][2] It is a furan (B31954) derivative known for its characteristic nutty, cocoa, and toasted bread-like aroma, making it a significant component in the flavor and fragrance industry.[3] This compound is naturally formed during the thermal treatment of food and is a key aroma constituent in many cooked and processed foods, including coffee, caramel, and baked goods. Given its prevalence in food products and its role as a flavoring agent, robust and sensitive analytical methods are essential for its quantification and quality control.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of 2-Acetyl-5-methylfuran due to its excellent sensitivity and specificity.[5] This application note provides a detailed protocol for the GC-MS analysis of 2-Acetyl-5-methylfuran, intended for researchers, scientists, and professionals in the food, flavor, and drug development industries.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrumental parameters for the GC-MS analysis of 2-Acetyl-5-methylfuran.

Reagents and Materials

-

2-Acetyl-5-methylfuran standard (CAS No. 1193-79-9)[1]

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Solid-Phase Microextraction (SPME) fibers (e.g., CAR/PDMS)

-

2 mL autosampler vials with caps

-

Standard laboratory glassware

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Acetyl-5-methylfuran standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (Headspace SPME)

The following protocol is a general guideline for the extraction of 2-Acetyl-5-methylfuran from a liquid food matrix (e.g., coffee, juice).

-

Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

-

Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.[6]

-

SPME Extraction: Expose the SPME fiber to the headspace of the sample for 20 minutes at 40°C to adsorb the analytes.[6]

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Instrumental Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 2-Acetyl-5-methylfuran.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5][7] |

| Injector | Splitless mode |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

Data Presentation

Quantitative data for the analysis of furan derivatives, including 2-Acetyl-5-methylfuran, using a similar SPME-GC-MS/MS method are summarized below. These values can be used as a reference for method validation.[6]

| Compound | Recovery (%) | Limit of Quantitation (ng/g) | Intra-day RSD (%) | Inter-day RSD (%) |

| Furan Derivatives | 76-117 | 0.003-0.675 | 1-16 | 4-20 |

Note: The data presented is for a range of furan derivatives and provides an expected performance for a validated method.

Mass Spectrum

The mass spectrum of 2-Acetyl-5-methylfuran is characterized by a molecular ion peak at m/z 124 and a base peak at m/z 109.[4] Other significant fragments can be observed, which are useful for qualitative identification.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of 2-Acetyl-5-methylfuran.

Caption: Workflow for the GC-MS analysis of 2-Acetyl-5-methylfuran.

References

- 1. 2-Acetyl-5-methylfuran [webbook.nist.gov]

- 2. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]

- 3. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 4. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Acetyl-5-methylfuran [webbook.nist.gov]

Application Notes and Protocols for the Quantification of 2-Acetyl-5-methylfuran in Coffee and Baked Goods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylfuran is a heterocyclic organic compound that contributes to the characteristic aroma and flavor of many thermally processed foods, including coffee and baked goods.[1][2] It is formed during the Maillard reaction and caramelization processes from precursors such as carbohydrates and amino acids. While it is a key component of the desirable sensory profile of these foods, its quantification is of interest for quality control, flavor profile analysis, and food safety assessment. This document provides detailed application notes and protocols for the quantification of 2-Acetyl-5-methylfuran in coffee and baked goods using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Properties of 2-Acetyl-5-methylfuran

| Property | Value | Reference |

| Chemical Formula | C₇H₈O₂ | [3][4] |

| Molar Mass | 124.14 g/mol | [3][4] |

| Boiling Point | 100 °C at 33 hPa | [5] |

| Appearance | Yellow-orange liquid | [5] |

| Odor | Nutty, caramellic, sweet, musty | [2] |

| CAS Number | 1193-79-9 | [3][4] |

Quantification of 2-Acetyl-5-methylfuran in Coffee

The concentration of 2-Acetyl-5-methylfuran in coffee is influenced by factors such as the coffee bean species, roasting conditions (time and temperature), and brewing method. Darker roasts tend to have higher concentrations of furan (B31954) derivatives.

Table 1: Concentration of Furan Derivatives in Coffee

| Coffee Type | Compound | Concentration Range | Reference |

| Roasted Coffee Beans | Furan | 911 - 5852 µg/kg | [6][7] |

| Roasted Coffee Beans | 2-Methylfuran | 4000 - 20000 µg/kg | [8] |

| Roasted Coffee Beans | 3-Methylfuran | - | |

| Roasted Coffee Beans | 2-Acetyl-5-methylfuran | 0.05 - 0.06% (relative peak area) | [9] |

| Brewed Coffee (Espresso) | Furan | 43 - 157 ng/g | [8][10] |

| Brewed Coffee (Espresso) | 2-Methylfuran | 583 ng/g | [8] |

| Brewed Coffee (Drip Filter) | Furan | 20 - 78 µg/L | [10] |

| Instant Coffee | Furan | 233 - 327 ng/g | [8] |

| Instant Coffee | 2-Methylfuran | 1600 - 1800 ng/g | [8] |

Note: Data for 2-Acetyl-5-methylfuran in brewed and instant coffee is not widely available in absolute concentrations.

Quantification of 2-Acetyl-5-methylfuran in Baked Goods

The formation of 2-Acetyl-5-methylfuran and other furan derivatives in baked goods is also a result of thermal processing. The concentration can vary depending on the ingredients (e.g., sugar content), baking time, and temperature. Quantitative data for 2-Acetyl-5-methylfuran in baked goods is limited; therefore, data for related furan derivatives are also included.

Table 2: Concentration of Furan Derivatives in Baked Goods

| Baked Good | Compound | Concentration Range | Reference |

| Bread (Crust) | Furan Derivatives | 9 furan derivatives detected | [8] |

| Bread (Crumb) | Furan Derivatives | 5 furan derivatives detected | [8] |

| Toasted Bread | Furan | 2.5 - 179 µg/kg (increases with browning) | [9] |

| Cookies | Furan | 3.6 ng/g | [10] |

| Cookies (with dried plum) | Furfural | 11.91 mg/kg | [11] |

| Cookies (with dried plum) | 5-Methylfurfural | 3.79 mg/kg | [11] |

| Doughnuts | Furan | 3.6 ng/g | [10] |

| Ginger Snaps | Furan | 5.6 ng/g | [10] |

| Sponge Cake Model | Furan | up to 17.61 ng/g (dry basis) | [12] |

| Sponge Cake Model | Furfural | up to 38.99 µg/g (dry basis) | [12] |

Note: The available quantitative data for 2-Acetyl-5-methylfuran in a wide variety of baked goods is limited. The provided data for other furan derivatives can serve as an indicator of the potential presence and concentration range of furanic compounds.

Experimental Protocols

The following protocols are based on established HS-SPME-GC-MS methods for the analysis of volatile and semi-volatile compounds in food matrices.

Protocol 1: Quantification of 2-Acetyl-5-methylfuran in Coffee

1. Sample Preparation:

-

For roasted coffee beans, cryogenically grind the beans to a fine powder.

-

For brewed coffee, use the liquid sample directly.

-

For instant coffee, dissolve a known amount in a specific volume of hot, purified water.

2. HS-SPME Procedure:

-

Sample: Place 0.5 g of ground coffee or 10 mL of liquid coffee into a 20 mL headspace vial.[13]

-

Internal Standard: Add a known concentration of a suitable internal standard (e.g., deuterated furan or a related compound not present in the sample).

-

Matrix Modification: For solid samples, add 10 mL of a 30% NaCl solution to enhance the release of volatile compounds.[13]

-

Incubation: Equilibrate the vial at 50°C for 10 minutes with agitation (250 rpm).[13]

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 10 minutes at 50°C.[13]

3. GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 280°C for 1 minute in splitless mode.[13]

-

Column: Use a suitable capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[13]

-

Oven Temperature Program: Start at 35°C (hold for 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold for 1 min).[14]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

-

Monitored Ions for 2-Acetyl-5-methylfuran: Target ion (e.g., m/z 124) and qualifier ions.

-

Transfer Line Temperature: 280°C.[13]

-

Ion Source Temperature: 325°C.[13]

-

4. Quantification:

-

Create a calibration curve using standard solutions of 2-Acetyl-5-methylfuran of known concentrations.

-

Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of 2-Acetyl-5-methylfuran in Baked Goods

1. Sample Preparation:

-

Homogenize the baked good sample (e.g., bread crust, cookie) to a fine powder, preferably by cryogenic grinding to prevent loss of volatile compounds.

2. HS-SPME Procedure:

-

Sample: Place 0.75 g of the powdered sample into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of a suitable internal standard.

-

Matrix Modification: Add a saturated NaCl solution to the vial to aid in the release of volatiles. An improved method for bread volatiles suggests dispersing the sample in a 20% NaCl aqueous solution.[13]

-

Incubation and Extraction: Incubate the vial at 60°C for 51 minutes, exposing a DVB/CAR/PDMS SPME fiber to the headspace during this time.

3. GC-MS Analysis:

-

The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the temperature program to optimize the separation of compounds specific to the baked good matrix.

4. Quantification:

-

Follow the same quantification procedure as described in Protocol 1, using a matrix-matched calibration curve if significant matrix effects are observed.

Visualizations

Caption: Workflow for the quantification of 2-Acetyl-5-methylfuran.

References

- 1. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.unibo.it [cris.unibo.it]

- 12. thaiscience.info [thaiscience.info]

- 13. Improvement of a headspace solid phase microextraction-gas chromatography/mass spectrometry method for the analysis of wheat bread volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sugars Replacement as a Strategy to Control the Formation of α-Dicarbonyl and Furanic Compounds during Cookie Processing - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-5-methylfuran: A Comprehensive Guide for Flavor and Fragrance Applications

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the use of 2-Acetyl-5-methylfuran as a flavor and fragrance ingredient. Tailored for researchers, scientists, and drug development professionals, these guidelines offer in-depth information on its chemical properties, sensory profile, applications, safety, and analytical procedures.

Introduction

2-Acetyl-5-methylfuran (CAS No. 1193-79-9) is a furan (B31954) derivative known for its characteristic nutty, hay-like, and caramel (B1170704) aroma.[1][2] It is a naturally occurring volatile compound formed during the Maillard reaction and is found in a variety of heat-processed foods. As a flavoring agent, it is valued for its ability to impart a rich, roasted, and sweet profile to a wide range of products. In the fragrance industry, it is utilized for its warm and gourmand notes.

Chemical and Physical Properties

2-Acetyl-5-methylfuran is a yellow to orange clear liquid with a strong, nutty, and hay-coumarin odor.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(5-methylfuran-2-yl)ethanone | [3] |

| Synonyms | 5-Methyl-2-acetylfuran, Methyl 5-methyl-2-furyl ketone | [3] |

| CAS Number | 1193-79-9 | [3] |

| FEMA Number | 3609 | [4] |

| JECFA Number | 1504 | [5] |

| Molecular Formula | C₇H₈O₂ | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Boiling Point | 100-101 °C at 25 mmHg | [3] |

| Specific Gravity | 1.059 - 1.067 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.508 - 1.514 at 20 °C | [1] |

| Solubility | Slightly soluble in water | [3] |

Applications in Flavor and Fragrance

2-Acetyl-5-methylfuran is a versatile ingredient used to enhance the sensory profile of various products.

Flavor Applications

It is widely used in the food industry to create or enhance nutty, caramel, chocolate, coffee, and meaty flavors.[1]

| Food Category | Typical Use Level (ppm) |

| Baked Goods | 0.5 - 1.5 |

| Beverages (non-alcoholic) | - |

| Processed Fruit | 0.5 - 1.5 |

| Cereals and Cereal Products | 0.5 - 1.5 |

| Meat and Meat Products | 0.5 - 1.5 |

| Salts, Spices, Soups, Sauces | 1.0 - 1.5 |

| Ready-to-eat Savories | 1.0 - 2.0 |

Data sourced from publicly available information.

Fragrance Applications

In fragrances, it is used to add warm, sweet, and gourmand notes, often in combination with other ingredients like vanillin (B372448) and coumarin. It is found in perfumes, candles, and personal care products.[1]

Safety and Regulatory Status

The safety of 2-Acetyl-5-methylfuran as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).

-

JECFA: In 2018, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][5] However, due to unresolved toxicological concerns related to the furan group, the committee noted that further studies on metabolism and covalent binding would be beneficial.[5]

-

FEMA: 2-Acetyl-5-methylfuran is FEMA GRAS (Generally Recognized as Safe) with the designation number 3609.[4][7]

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines a method for the sensory evaluation of 2-Acetyl-5-methylfuran to characterize its nutty and caramel aroma profile.

Objective: To assess the odor profile of 2-Acetyl-5-methylfuran using a trained sensory panel.

Materials:

-